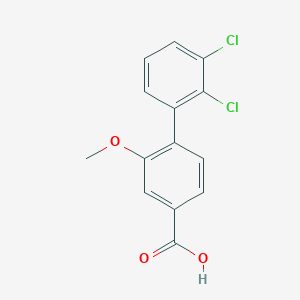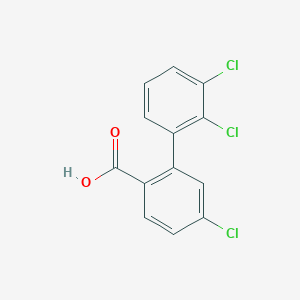
4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% (DCPMB) is an organic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a melting point of approximately 138°C. DCPMB has been used in the synthesis of a variety of organic compounds, as well as for the study of biochemical and physiological effects.
科学的研究の応用
4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the study of drug metabolism. 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-cancer drugs.
作用機序
4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% is believed to act as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme is responsible for the production of catecholamines, which are neurotransmitters involved in the regulation of mood, appetite, and behavior. By inhibiting tyrosine hydroxylase, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% may be able to alter the levels of catecholamines in the body, potentially leading to changes in mood, appetite, and behavior.
Biochemical and Physiological Effects
4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has been shown to reduce levels of dopamine and norepinephrine, two neurotransmitters involved in the regulation of mood, appetite, and behavior. 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has also been shown to reduce levels of serotonin, a neurotransmitter involved in the regulation of sleep, appetite, and mood. In addition, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has been shown to reduce levels of the stress hormone cortisol.
実験室実験の利点と制限
4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable at room temperature. In addition, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% is relatively non-toxic and has been shown to have minimal effects on the environment. However, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has several limitations for use in laboratory experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. In addition, 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% has a low melting point, making it difficult to handle in high temperatures.
将来の方向性
The future directions of 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% research are numerous. One potential direction is to further explore its effects on neurotransmitter levels, as well as its effects on other hormones and metabolites. Another potential direction is to explore the effects of 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% on gene expression, as well as its potential therapeutic applications. Additionally, further research could be done to explore the effects of 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% on the environment, as well as its potential toxicity. Finally, further research could be done to explore the potential applications of 4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% in the synthesis of pharmaceuticals.
合成法
4-(2,3-Dichlorophenyl)-3-methoxybenzoic acid, 95% can be synthesized from 4-methoxybenzoic acid, 2,3-dichlorophenol and sulfuric acid. The reaction involves the condensation of 4-methoxybenzoic acid with 2,3-dichlorophenol in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature of approximately 80°C and the product is isolated by filtration. The yield of the reaction is approximately 95%.
特性
IUPAC Name |
4-(2,3-dichlorophenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-12-7-8(14(17)18)5-6-9(12)10-3-2-4-11(15)13(10)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHHIKBLAOUQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691188 |
Source


|
| Record name | 2',3'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-58-4 |
Source


|
| Record name | 2',3'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














